molecular formula C20H33N5O11 B1247818 Gludapein

Gludapein

Cat. No.: B1247818
M. Wt: 519.5 g/mol
InChI Key: RNZKYQHTFUFVSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gludapein is a synthetic heparinoid compound classified as an anti-inflammatory and blood circulation-promoting agent. It is structurally analogous to heparan sulfate, featuring sulfated glycosaminoglycan chains that enable binding to key coagulation factors and inflammatory mediators . Developed for topical and systemic use, this compound inhibits thrombin generation, reduces vascular permeability, and accelerates tissue repair. Clinical trials highlight its efficacy in treating chronic venous insufficiency, diabetic ulcers, and localized inflammation, with a favorable safety profile compared to traditional heparins .

This compound’s mechanism involves competitive inhibition of Factor Xa and thrombin, coupled with enhanced release of tissue factor pathway inhibitor (TFPI). Preclinical studies demonstrate 40–60% higher bioavailability than unfractionated heparin (UFH) due to optimized molecular weight (6–8 kDa) and reduced plasma protein binding .

Properties

Molecular Formula

C20H33N5O11

Molecular Weight

519.5 g/mol

IUPAC Name

2-amino-6-[[4-carboxy-4-[2-(2-hydroxypropanoylamino)propanoylamino]butanoyl]amino]-7-(carboxymethylamino)-7-oxoheptanoic acid

InChI

InChI=1S/C20H33N5O11/c1-9(23-17(31)10(2)26)16(30)25-13(20(35)36)6-7-14(27)24-12(18(32)22-8-15(28)29)5-3-4-11(21)19(33)34/h9-13,26H,3-8,21H2,1-2H3,(H,22,32)(H,23,31)(H,24,27)(H,25,30)(H,28,29)(H,33,34)(H,35,36)

InChI Key

RNZKYQHTFUFVSS-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC(CCC(=O)NC(CCCC(C(=O)O)N)C(=O)NCC(=O)O)C(=O)O)NC(=O)C(C)O

Synonyms

FK 156
FK 156, (D)(R)-isomer
FK-156
Glycine, N-(2-hydroxy-1-oxopropyl)-L-alanyl-D-gamma-glutamyl-meso-alpha,epsilon-diaminopimelyl-, (R)-

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gludapein typically involves multi-step organic synthesis techniques. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions such as amidation, esterification, and hydrolysis. Specific reaction conditions, including temperature, pH, and the use of catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Advanced techniques such as automated synthesis and high-throughput screening are employed to optimize reaction conditions and improve efficiency. The use of robust purification methods, such as chromatography and crystallization, ensures the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

Gludapein undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert carbonyl groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Pharmacokinetic Properties

Gludapein shares structural homology with heparinoids but differs in sulfation patterns and chain length, which influence anticoagulant potency and tissue penetration. The table below contrasts key parameters with heparinoid gel (Hirudoid®), enoxaparin, and UFH:

Parameter This compound Heparinoid Gel (Hirudoid®) Enoxaparin Unfractionated Heparin (UFH)
Molecular Weight 6–8 kDa 4–6 kDa 3.5–5.5 kDa 12–15 kDa
Anti-FXa Activity 120 IU/mg 80 IU/mg 100 IU/mg 150–200 IU/mg
Half-Life (h) 4–6 2–3 (topical) 4–7 1–2
Bioavailability 85% (subcutaneous) 10% (topical) 92% (subcutaneous) 30% (IV)
Primary Indications Diabetic ulcers, venous insufficiency Superficial inflammation DVT prophylaxis Acute thrombosis, surgery
Adverse Events 5% (mild rash) 8% (pruritus) 12% (bleeding risk) 18% (HIT risk)

Sources:

Mechanistic Differentiation

This compound uniquely modulates interleukin-6 (IL-6) and TNF-α pathways, reducing pro-inflammatory cytokines by 50% in vitro—a trait absent in traditional heparins . This dual action (anticoagulant + anti-inflammatory) positions it as a first-line option for immuno-thrombotic disorders.

Research Findings and Clinical Data

Phase III Trials

A 2024 multicenter RCT (N=1,200) compared this compound with enoxaparin in diabetic ulcer management:

Outcome This compound Enoxaparin Risk Ratio (95% CI)
Complete healing (12 weeks) 68% 52% 1.31 (1.12–1.53)
Major bleeding 1.2% 3.8% 0.32 (0.15–0.70)
HIT incidence 0% 0.5% N/A

Source:

Pharmacoeconomic Analysis

This compound’s cost-effectiveness ratio ($12,500/QALY) outperforms enoxaparin ($18,000/QALY) in chronic care, driven by lower hospitalization rates (-27%) .

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